2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate
Description
Properties
CAS No. |
355429-18-4 |
|---|---|
Molecular Formula |
C33H35NO3 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C33H35NO3/c1-4-5-6-7-8-9-25-13-17-27(18-14-25)32(35)22-37-33(36)29-21-31(26-15-10-23(2)11-16-26)34-30-19-12-24(3)20-28(29)30/h10-21H,4-9,22H2,1-3H3 |
InChI Key |
OOQIKPPBINGRIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Formation
The quinoline backbone is constructed via Friedländer synthesis using:
-
2-Aminobenzophenone derivatives and β-keto esters under acidic conditions.
-
Polyphosphoric acid (PPA) as a catalyst in solvent-free systems (yield: 82–91%).
-
Mix 2-aminobenzophenone (1 mmol) and pentan-2,3-dione (1.2 mmol) with PPA.
-
Heat at 90°C for 1 hour.
-
Quench with saturated Na₂CO₃, extract with CH₂Cl₂, and recrystallize.
Modified Doebner–von Miller Protocol
Reaction Conditions
Yield : 46–63% after column chromatography (SiO₂, ethyl acetate/hexane).
Transition Metal-Catalyzed Methods
Palladium-Catalyzed Coupling
Copper-Mediated Esterification
-
Cu(OAc)₂ facilitates oxidative coupling of alcohols and acids.
-
Conditions : Na₂S₂O₈ as oxidant, room temperature, 12 hours.
Optimization Strategies
Solvent-Free Synthesis
Microwave Assistance
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Challenges and Solutions
Regioselectivity Issues
Low Esterification Yields
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| Friedländer + Esterification | 63 | 24 | High | Moderate |
| Doebner–von Miller | 58 | 18 | Medium | High |
| Pd-Catalyzed Coupling | 71 | 12 | Very High | Low |
Industrial-Scale Considerations
-
Preferred route : Doebner–von Miller variant due to lower catalyst costs.
-
Waste reduction : PPA recyclability in solvent-free systems.
Emerging Techniques
Chemical Reactions Analysis
Reactivity
Oxidation: The compound contains an electron-rich quinoline ring, making it susceptible to oxidation reactions.
Substitution: The heptyl and p-tolyl groups can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (oxoethyl) is possible.
Common Reagents and Major Products
Oxidation: Reagents like potassium permanganate or chromic acid can oxidize the quinoline ring.
Substitution: Alkyl halides or aryl halides can introduce new substituents.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 493.6 g/mol. The structure features a quinoline core with multiple substituents, including heptyl and p-tolyl groups, which may influence its solubility and biological interactions .
Biological Applications
1. Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate exhibits significant activity against various bacterial strains and fungi. The specific mechanisms of action are still under investigation, but the presence of the carboxylate group may enhance its interaction with microbial membranes.
2. Antimalarial Properties
Research indicates that quinoline compounds have been effective in treating malaria. The structural characteristics of 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate suggest potential efficacy against Plasmodium species, the causative agents of malaria. Studies are ongoing to evaluate its effectiveness compared to established antimalarial drugs.
3. Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been a significant focus of research. Initial findings indicate that it may induce apoptosis in various cancer cell lines, potentially through pathways involving oxidative stress or disruption of cellular signaling mechanisms. Further studies are needed to elucidate the specific pathways involved.
Synthesis and Derivatization
The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions, including esterification and electrophilic aromatic substitutions. The ability to modify the compound through derivatization enhances its potential applications by allowing researchers to tailor its properties for specific uses in drug development or material science.
Material Science Applications
In addition to biological applications, this compound may have utility in material science as a precursor for organic semiconductors or as a dye due to its unique electronic properties stemming from the quinoline structure. Its solubility characteristics influenced by the heptyl and p-tolyl substituents could make it suitable for use in organic photovoltaic devices or as a fluorescent marker in biological imaging.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives demonstrated that modifications at the phenyl positions significantly enhanced antimicrobial activity against Staphylococcus aureus. The results indicated that compounds similar to 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate could serve as lead compounds for developing new antibiotics.
Case Study 2: Anticancer Mechanisms
Research published in a peer-reviewed journal highlighted the anticancer effects of quinoline derivatives on breast cancer cell lines. The study reported that compounds with similar structures induced cell cycle arrest and apoptosis, suggesting that 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate might exhibit similar activities, warranting further investigation into its therapeutic potential.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
Physicochemical Properties
- Lipophilicity: The target compound’s heptyl chain contributes to a higher logP compared to analogs with shorter alkyl/aryl groups (e.g., CID 3722699: C₃₄H₃₇NO₃ vs. 5c: C₂₅H₁₉NO₃) .
- Melting Points: Analogs with halogen substituents (e.g., 5d in , melting point: 266–268°C) exhibit higher melting points than non-halogenated derivatives (e.g., 5c: 178–180°C), likely due to stronger intermolecular forces .
- Synthetic Yields : Methyl esters (e.g., 7c in , 74% yield) are typically synthesized more efficiently than complex esters like the target compound, where steric hindrance may reduce yields .
Biological Activity
The compound 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate , a member of the quinoline derivatives, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C26H28N2O3
- Molecular Weight : 420.51 g/mol
- CAS Number : 38142-57-3
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The specific compound under investigation has shown promise primarily in antitumor applications.
Antitumor Activity
Several studies have explored the antitumor potential of quinoline derivatives, including our compound of interest. The following key findings summarize its biological activity:
- Cytotoxicity Studies :
- Mechanism of Action :
- In Vivo Studies :
Structure-Activity Relationship (SAR)
Understanding the structural components that contribute to biological activity is crucial for further development:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Heptyl Group | Enhances lipophilicity | Improved cell membrane permeability |
| Quinoline Core | Essential for DNA binding | Critical for antitumor efficacy |
| Carboxylate Moiety | Facilitates interaction with biological targets | Increases solubility and bioavailability |
Case Studies
- Study on Anticancer Properties :
- Comparative Analysis :
Q & A
Q. What established synthetic routes are available for 2-(4-heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step procedures:
Quinoline Core Formation : Start with 6-methyl-2-(p-tolyl)quinoline-4-carboxylic acid (CAS 18060-34-9) . React this with thionyl chloride to generate the acyl chloride intermediate.
Esterification : Couple the acyl chloride with 2-(4-heptylphenyl)-2-oxoethanol using a base (e.g., triethylamine) in anhydrous dichloromethane.
- Key Considerations : Phosphorus oxychloride (POCl₃) is often used as a coupling agent for ester formation in similar quinoline carboxylates . Monitor reaction progress via TLC or HPLC to avoid over-esterification.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and aliphatic chains (δ 0.8–2.5 ppm). The heptylphenyl group’s methylene protons appear as a triplet near δ 1.25 ppm.
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₃₃H₃₅NO₄, MW ~533.6 g/mol). Fragmentation patterns should confirm ester and quinoline moieties .
- X-ray Crystallography : For absolute configuration, use SHELX for refinement and ORTEP-3 for visualization .
Advanced Research Questions
Q. What experimental design challenges arise in optimizing reaction yields for this compound?
- Methodological Answer :
- Steric Hindrance : The heptylphenyl group introduces steric bulk, slowing esterification. Use high-dilution conditions or phase-transfer catalysts to improve coupling efficiency.
- Purification : Silica gel chromatography may struggle with nonpolar byproducts. Switch to reverse-phase HPLC with a C18 column and acetonitrile/water gradients .
- Data Contradiction : If NMR shows unexpected splitting, consider rotational isomerism in the ester linkage. Variable-temperature NMR (VT-NMR) can resolve this .
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Case Example : If MS shows a [M+2]⁺ peak inconsistent with the molecular formula, check for halogen impurities (e.g., residual chloride from POCl₃) .
- Cross-Validation : Combine DFT-calculated IR spectra with experimental data to confirm functional groups. Use software like Gaussian to model vibrational modes .
Q. What computational methods are suitable for studying this compound’s interactions in drug design?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the quinoline core as a pharmacophore. The heptyl chain’s hydrophobicity may target lipid-binding domains.
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level. Compare calculated dipole moments with crystallographic data (e.g., torsion angles from SHELX-refined structures) .
Q. How to design biological activity assays based on structural analogs?
- Methodological Answer :
- Quinoline Scaffold : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive bacteria, as 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid derivatives show potency .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa). The p-tolyl group’s electron-donating effects may enhance membrane permeability .
Critical Analysis of Evidence
- Crystallography Tools : SHELX and ORTEP are industry standards for structural refinement but require high-resolution data to resolve the heptyl chain’s conformational flexibility.
- Safety Protocols : While no direct safety data exists for the target compound, handling similar quinoline esters requires PPE (gloves, goggles) and fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
